molecular formula C6H4O4 B017741 5-Formyl-2-furancarboxylic Acid CAS No. 13529-17-4

5-Formyl-2-furancarboxylic Acid

Cat. No. B017741
CAS RN: 13529-17-4
M. Wt: 140.09 g/mol
InChI Key: SHNRXUWGUKDPMA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of FFCA is often achieved through the oxidation of 5-hydroxymethylfurfural (HMF), a key intermediate derived from biomass. Notably, one-pot enzyme cascade reactions have been developed for the controlled synthesis of FFCA, utilizing the catalytic promiscuity of alcohol dehydrogenases (ADHs) and galactose oxidase (GOase) in combination with H₂O₂ internal recycling, achieving yields of more than 95% (Jia et al., 2019). Additionally, a novel method involving Fe-Anderson type catalysts has been developed for the selective oxidation of HMF to FFCA, demonstrating a yield of 75% under optimal conditions (Xu et al., 2019).

Molecular Structure Analysis

The molecular structure of FFCA, characterized by its furan ring substituted with a formyl group and a carboxylic acid group, underpins its reactivity and utility in chemical synthesis. Structural studies, such as those conducted by Mao and Zavalij (2018), provide insights into the interactions and hydrogen bonding patterns in solvates of furan carboxylic acids, offering clues to FFCA's behavior in various solvents and conditions (Mao & Zavalij, 2018).

Chemical Reactions and Properties

FFCA participates in various chemical reactions, including Suzuki-Miyaura cross-coupling and Wittig olefination, to produce pi-extended heteroarylfuran systems and other valuable chemical intermediates (Parry et al., 2003). Such reactions exploit FFCA's functional groups for the synthesis of complex organic molecules.

Physical Properties Analysis

The physical properties of FFCA, such as solubility, melting point, and crystal structure, are essential for its processing and application in material synthesis. Research into FDCA solvates offers parallel insights that can be applied to understand FFCA's behavior in various solvents and conditions, facilitating its use in industrial applications (Mao & Zavalij, 2018).

Chemical Properties Analysis

The chemical properties of FFCA, including its reactivity, stability, and interactions with catalysts and reagents, are crucial for its application in organic synthesis and material science. Studies on the aerobic oxidation of HMF to FFCA highlight the potential for developing efficient, selective catalysts for the synthesis of FFCA and related furan derivatives (Ventura et al., 2016).

Scientific Research Applications

  • Polymer Industry Applications : A study demonstrated an 87% yield of 2,5-Furandicarboxylic acid from 5-hydroxymethylfurfural using Comamonas testosteroni SC1588 cells and a laccase-TEMPO system, highlighting its potential as a bio-based chemical for the polymer industry (Yang et al., 2020).

  • Medical Applications : Research found that 5-(Tetradecyloxy)-2-furancarboxylic acid effectively lowers blood lipids and inhibits fatty acid synthesis without significant changes in liver weight or fat content, suggesting its use as a new class of hypolipidemic agent (Parker et al., 1977).

  • Biocatalytic Synthesis : A study developed a one-pot enzyme cascade for controlled synthesis of furan carboxylic acids from 5-hydroxymethylfurfural, achieving over 95% yields and implementing H2O2 internal recycling (Jia et al., 2019).

  • Biobased Polymeric Materials : An efficient two-step method synthesizes 2,5-Furandicarboxylic acid from fructose without separating 5-Hydroxymethylfurfural, offering a promising biobased aromatic monomer for novel biobased polymeric materials (Chen et al., 2018).

  • Enzyme-Catalyzed Synthesis : An enzyme toolbox effectively synthesizes 2,5-diformylfuran and separates HMF and DFF using deep eutectic solvents, improving DFF purity to 97% (Qin et al., 2015).

  • Biocatalytic Pathways for Biomass Conversion : Biocatalytic pathways offer higher selectivity, gentler conditions, lower investment, and environmental friendliness for the transformation of biomass-derived 5-hydroxymethylfurfural into high-value derivatives (Hu et al., 2018).

Safety And Hazards

5-Formyl-2-furancarboxylic Acid causes skin irritation and serious eye irritation . It may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and avoid contacting with skin and eye . Use personal protective equipment and ensure adequate ventilation .

Future Directions

The compounds belonging to the furan platform appear among the best known due to their reactivity, as they present a mono- (Furfural) or disubstituted (5-HMF) furan ring in their structure, identifying them among the molecules with the greatest applications in the synthesis of new fuels and polymer precursors . The reductive amination of 5-formylfuran-2-carboxylic acid (FFCA) and its dimethylacetal form (FFCA-acetal) was studied with a cobalt phosphide nanorod catalyst to yield 5-aminomethylfuran carboxylic acid (AMFCA) which can be potentially used as a monomer for biobased polyamides .

properties

IUPAC Name

5-formylfuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4O4/c7-3-4-1-2-5(10-4)6(8)9/h1-3H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHNRXUWGUKDPMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30383151
Record name 5-Formyl-2-furancarboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Formyl-2-furancarboxylic Acid

CAS RN

13529-17-4
Record name 5-Formyl-2-furancarboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Formyl-2-furancarboxylic Acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

5-HMF feed is oxidized with elemental O2 in a multi-step reaction to form FDCA with 5-formyl furan-2-carboxylic acid (FFCA) as a key intermediate eq 1. Oxidation of 5-(acetoxymethyl)furfural (5-AMF), which contains an oxidizable ester and aldehydes moieties, produces FDCA, FFCA, and acetic acid, eq 2. Similarly oxidation of 5-(ethoxymethyl)furfural (5-EMF) produces FDCA, FFCA, 5-(ethoxycarbonyl)furan-2-carboxylic acid (EFCA) and acetic acid, eq 3.
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Synthesis routes and methods II

Procedure details

5-HMF feed is oxidized with elemental O2 in a multi-step reaction to form FDCA with 5-formyl furan-2-carboxylic acid (FFCA) as a key intermediate eq 1. Oxidation of 5-(acetoxymethyl)furfural (5-AMF), which contains an oxidizable ester and aldehydes moieties, produces FDCA, FFCA, and acetic acid, eq 2. Similarly oxidation of 5-(ethoxymethyl)furfural (5-EMF) produces FDCA, FFCA, 5-(ethoxycarbonyl)furan-2-carboxylic acid (EFCA) and acetic acid, eq 3.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
978
Citations
Z Chen, H Zhou, F Kong, M Wang - Applied Catalysis B: Environmental, 2022 - Elsevier
… Selective oxidation of 5-hydroxymethylfurfural (HMF) to 5-formyl-2-furancarboxylic acid (FFCA) is a critical reaction for producing value-added chemicals from biomass. The challenge …
Number of citations: 22 www.sciencedirect.com
M Ventura, M Aresta, A Dibenedetto - ChemSusChem, 2016 - Wiley Online Library
… ) selectivity towards the formation of 5-formyl-2-furancarboxylic acid, a platform molecule for … hydroxymethyl-2-furancarboxylic acid (HMFCA), 5-formyl-2-furancarboxylic acid (FFCA), 2,5-…
P Pal, S Kumar, MM Devi… - The Journal of Supercritical …, 2020 - Elsevier
Designing an efficient catalyst for the selective oxidation of biomass-derived platform chemical to value-added chemicals has always been an emerging field in the scientific community …
Number of citations: 20 www.sciencedirect.com
J Zhu, C Yao, A Maity, J Xu, T Zhan, W Liu… - Chemical …, 2021 - pubs.rsc.org
… were used for the first time as metal-free catalysts, exhibited high catalytic activity and selectivity in the oxidation of 5-hydroxymethylfurfural (HMF) to 5-formyl-2-furancarboxylic acid (…
Number of citations: 11 pubs.rsc.org
J Xu, Z Zhu, Z Yuan, T Su, Y Zhao, W Ren… - Journal of the Taiwan …, 2019 - Elsevier
… 5-Formyl-2-furancarboxylic acid (FFCA) is an important bio-blocks material, which has promising applications in synthesis, chemical intermediates, drugs, etc. However, the selective …
Number of citations: 15 www.sciencedirect.com
T Muñoz, LY Rache, HA Rojas, GP Romanelli… - Biochemical …, 2020 - Elsevier
… The oxidation route of HMF is the most widely studied and important because compounds such as HMFCA, 5-formyl-2-furancarboxylic acid (FFCA), and FDCA are synthesized. The …
Number of citations: 22 www.sciencedirect.com
G Shen, S Zhang, Y Lei, J Shi, Y Xia, F Mei, Z Chen… - Molecular …, 2019 - Elsevier
… This work introduced a novel route for the synthesis of 5-formyl-2-furancarboxylic acid (FFA) from renewable furfural derived 5-bromofurfural, which achieves the transformation of …
Number of citations: 15 www.sciencedirect.com
M Ventura, F Lobefaro, E de Giglio, M Distaso… - …, 2018 - Wiley Online Library
Mixed oxides based on MgO⋅CeO 2 were used as efficient catalysts in the aerobic oxidation of 5‐hydroxymethylfurfural (5‐HMF) to afford, with very high selectivity, either 2,5‐…
XY Zhang, MH Zong, N Li - Green Chemistry, 2017 - pubs.rsc.org
… selective hydrogenation, 9 while the selective oxidation of HMF could furnish 2,5-diformylfuran (DFF), 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), 5-formyl-2-furancarboxylic acid (…
Number of citations: 91 pubs.rsc.org
ZY Yang, M Wen, MH Zong, N Li - Catalysis Communications, 2020 - Elsevier
… Previously, our group reported that laccase-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) system was capable of oxidation of HMF to 5-formyl-2-furancarboxylic acid (FFCA), together …
Number of citations: 31 www.sciencedirect.com

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